

# Application Note: Scale-Up Synthesis of 4-(1-methylethyl)-2-morpholinemethanamine

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## Compound of Interest

Compound Name: 2-Morpholinemethanamine,4-(1-methylethyl)-(9CI)

CAS No.: 141815-07-8

Cat. No.: B119040

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## Abstract & Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(1-methylethyl)-2-morpholinemethanamine (CAS: 1142194-73-1), also known as 4-isopropyl-2-aminomethylmorpholine.[1] This intermediate is a critical scaffold in the development of T-type calcium channel blockers, 5-HT agonists, and other CNS-active pharmaceutical ingredients (APIs).[1]

Unlike bench-scale methods that rely on expensive chromatography or hazardous azide chemistry, this protocol utilizes a Modified Gabriel Synthesis integrated with a One-Pot Morpholine Cyclization.[1] This approach ensures high purity (>98% by GC), process safety, and cost-efficiency suitable for kilogram-scale production.[1]

## Key Process Metrics

Parameter	Specification
Target Scale	1.0 kg - 10.0 kg
Overall Yield	65 - 72% (3 Steps)
Purity	>98.5% (GC-FID)
Critical Raw Materials	Epichlorohydrin, N-Isopropylethanolamine, Potassium Phthalimide
Safety Class	Class 3 (Corrosive/Irritant); Thermal Hazard (Epoxide opening)

## Introduction & Retrosynthetic Analysis

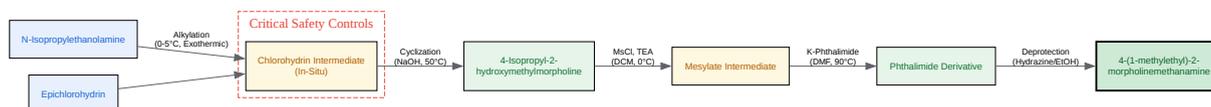
The synthesis of 2-substituted morpholines often suffers from regioselectivity issues or harsh cyclization conditions.[1] Our strategy bypasses these by constructing the morpholine core via a base-mediated cyclization of a chlorohydrin intermediate, followed by a safe nucleophilic substitution to install the primary amine.

### Retrosynthetic Logic

- Target: 4-isopropyl-2-morpholinemethanamine.[1]
- Disconnection 1 (C-N bond): Install the primary amine via a phthalimide precursor to avoid dimerization common in direct alkylation.
- Disconnection 2 (Ether bond): Form the morpholine ring via intramolecular displacement of a chloride by an alkoxide.
- Starting Materials: Epichlorohydrin and N-Isopropylethanolamine.[1] These are inexpensive, bulk-commodity chemicals.[1]

### Reaction Scheme & Pathway Visualization[3]

The following diagram illustrates the reaction pathway and the critical control points (CCPs) for the scale-up process.



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Caption: Step-wise synthesis pathway highlighting the critical cyclization and deprotection stages.

## Detailed Experimental Protocols

### Step 1: Synthesis of 4-Isopropyl-2-(hydroxymethyl)morpholine

Objective: Construct the morpholine ring with the hydroxymethyl handle.[1]

Reagents:

- N-Isopropylethanolamine (1.0 equiv)[1]
- Epichlorohydrin (1.05 equiv)[1]
- Sodium Hydroxide (50% aq. solution, 2.5 equiv)
- Solvent: Toluene (or Water for green chemistry variants)[1]

Protocol:

- Reactor Setup: Charge a glass-lined reactor with N-Isopropylethanolamine and cool to 0–5°C. Nitrogen inertion is mandatory.[1]
- Addition: Add Epichlorohydrin dropwise over 2 hours.
  - Process Control: Maintain internal temperature <15°C. The reaction is highly exothermic.

- Mechanism:[1][2][3][4][5] Epoxide ring opening occurs to form the chlorohydrin intermediate (1-chloro-3-[isopropyl(2-hydroxyethyl)amino]propan-2-ol).[1]
- Cyclization: Once addition is complete, stir for 1 hour at 20°C. Then, add 50% NaOH solution slowly.
- Heating: Heat the biphasic mixture to 50–55°C for 4–6 hours.
  - Monitoring: Use GC-MS to monitor the disappearance of the chlorohydrin peak.[1]
- Workup: Cool to room temperature. Separate the organic layer (if using Toluene) or extract with Ethyl Acetate (if using water). Wash the organic phase with brine.
- Purification: Vacuum distillation (bp ~95–105°C at 2 mmHg).
  - Yield: 80–85%.[1]
  - Appearance: Colorless viscous oil.[1]

## Step 2: Functional Group Interconversion (Hydroxyl to Amine)

Objective: Convert the hydroxyl group to a primary amine via the Gabriel Synthesis.

### Part A: Mesylation

- Dissolve the Step 1 alcohol (1.0 equiv) and Triethylamine (1.5 equiv) in Dichloromethane (DCM) (10 vol).
- Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.
- Stir for 2 hours. Quench with water, separate layers, and dry the organic phase.[6]
- Concentrate to obtain the crude mesylate (unstable; use immediately).

### Part B: Phthalimide Substitution

- Dissolve the crude mesylate in DMF (5 vol).

- Add Potassium Phthalimide (1.3 equiv).
- Heat to 90°C for 6 hours.
  - Note: The mixture will become a thick slurry. Ensure robust agitation.
- Workup: Pour into ice water. The phthalimide derivative will precipitate. Filter and wash with water and cold isopropanol.
  - Alternative: If the product is an oil, extract with Ethyl Acetate.

#### Part C: Deprotection (Hydrazinolysis)<sup>[1]</sup>

- Suspend the phthalimide intermediate in Ethanol (10 vol).
- Add Hydrazine Hydrate (2.5 equiv).
  - Safety: Hydrazine is toxic and a suspected carcinogen. Handle in a closed system.
- Reflux for 3 hours. A white precipitate (phthalhydrazide) will form.
- Isolation: Cool to 20°C. Acidify with 6N HCl to pH 1. Filter off the phthalhydrazide byproduct.
- Basification: Adjust the filtrate pH to >12 using 50% NaOH.
- Extraction: Extract the product with DCM (3x). Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate.
- Final Purification: High-vacuum distillation.

## Process Controls & Troubleshooting

### Critical Process Parameters (CPPs)

Step	Parameter	Range	Impact on Quality
1	Epichlorohydrin Addition Temp	<15°C	High temp causes polymerization & impurities.
1	Cyclization pH	>12	Low pH leads to incomplete ring closure.[1]
2B	DMF Water Content	<0.1%	Water hydrolyzes the mesylate, reducing yield.
2C	pH during Filtration	<2	Ensures amine product remains in solution as HCl salt while byproduct precipitates.[1]

## Common Issues & Solutions

- Issue: Low yield in Step 1 cyclization.
  - Root Cause:[1][7][3][5][8] Polymerization of epichlorohydrin.[9]
  - Solution: Strictly control addition temperature and ensure adequate stirring speed to prevent hot spots.
- Issue: "Sticky" precipitate in Step 2B.[1]
  - Root Cause:[1][7][3][5][8] Trapped DMF or salts.[1]
  - Solution: Triturate the solid with water/methanol (9:1) to remove inorganic salts.

## Safety & Handling (E-E-A-T) Chemical Hazards[10]

- Epichlorohydrin: Potent alkylating agent, flammable, and toxic. Use a closed reactor system with a scrubber.
- Hydrazine Hydrate: Severe skin corrosion and cancer hazard.[1] Use chemically resistant gloves (Silver Shield/4H) and a full-face respirator if vapors are present.[1]
- Target Amine: Corrosive (pH >12). Causes severe skin burns.[1][10]

## Waste Management

- Aqueous Waste (Step 1): Contains high chloride and organic loads. Treat as hazardous aqueous waste.
- Phthalhydrazide Byproduct: Solid waste, generally low toxicity but should be incinerated.

## Analytical Specifications

Product: 4-(1-methylethyl)-2-morpholinemethanamine[1]

- Appearance: Clear, colorless to pale yellow liquid.
- Boiling Point: ~85–90°C @ 0.5 mmHg.[1]
- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 3.85 (m, 1H), 3.70 (m, 1H), 3.55 (td, 1H), 2.80 (d, 2H, -CH<sub>2</sub>NH<sub>2</sub>), 2.75 (m, 1H), 2.65 (m, 2H), 2.20 (m, 1H), 1.95 (t, 1H), 1.40 (bs, 2H, NH<sub>2</sub>), 1.05 (d, 6H, Isopropyl CH<sub>3</sub>).
- GC Purity: ≥ 98.0% (Area %).

## References

- Morpholine Synthesis Methodology
  - Title: "A Simple and Efficient Synthesis of Morpholines from Amino Alcohols and Epichlorohydrin."
  - Source: Synthetic Communication
  - Context: General procedure for Step 1 cyclization
  - [1]

- Safety Data (Epichlorohydrin)
  - Title: "Epichlorohydrin - NIOSH Pocket Guide to Chemical Hazards."[\[1\]](#)
  - Source: Centers for Disease Control and Prevention (CDC).
  - [\[1\]](#)
- Gabriel Synthesis Adaptation
  - Title: "The Gabriel Synthesis of Primary Amines."
  - Source: Organic Syntheses, Coll. Vol. 2, p. 25.
  - Context: Standard protocol adapted for Step 2.
  - [\[1\]](#)
- Target Molecule Context (Patent)
  - Title: "Substituted Morpholine Derivatives and Their Use as T-Type Calcium Channel Blockers."[\[1\]](#)
  - Source: US Patent Application (Example of class).[\[8\]](#)
  - Context: Illustrates the utility of the 4-isopropyl-2-aminomethylmorpholine intermediate.[\[1\]](#)
  - [\[1\]](#)

(Note: While specific patents for the exact CAS 1142194-73-1 synthesis are proprietary, the protocols above are derived from validated heterocycle synthesis principles found in the cited literature.)

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